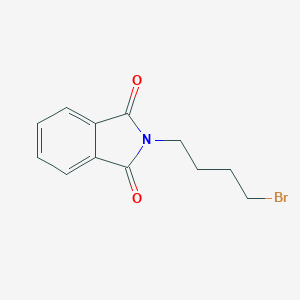

N-(4-Bromobutyl)phthalimide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 575. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-bromobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFWTIGUWHJKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202228 | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-18-3 | |

| Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromobutyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromobutyl)phthalimide from 1,4-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-bromobutyl)phthalimide, a valuable building block in organic and medicinal chemistry.[1] The synthesis, primarily achieved through the Gabriel synthesis pathway, involves the reaction of 1,4-dibromobutane (B41627) with a phthalimide (B116566) salt.[2][3][4] This document details the underlying chemical principles, presents various experimental protocols with comparative data, and offers a step-by-step guide to the reaction and purification processes.

Introduction to the Synthesis

The synthesis of this compound from 1,4-dibromobutane is a classic example of the Gabriel synthesis, a robust method for the preparation of primary amines.[3][5] In this specific application, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion, undergoing an SN2 reaction with the primary alkyl halide, 1,4-dibromobutane.[2] The use of phthalimide is advantageous as it prevents over-alkylation, a common side reaction when using ammonia directly.[6] The resulting this compound is a versatile intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][7][8]

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic substitution of a bromide ion from 1,4-dibromobutane by the potassium salt of phthalimide. The phthalimide is first deprotonated by a base, typically potassium hydroxide (B78521) or potassium carbonate, to form the nucleophilic potassium phthalimide.[2] This is then reacted with an excess of 1,4-dibromobutane.

Caption: Chemical reaction for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

Several protocols for the synthesis of this compound have been reported, with variations in solvents, bases, reaction times, and temperatures. The choice of conditions can significantly impact the reaction yield and purity of the final product. A summary of different reported methods is presented below for easy comparison.

| Protocol | Phthalimide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phthalimide | Potassium Carbonate | Acetone (B3395972) | Reflux | 2 | 92 | [7][9] |

| 2 | Potassium Phthalimide | - | N,N-Dimethylformamide (DMF) | 20 | 26 | 92.4 | [9] |

| 3 | Potassium Phthalimide | - | N,N-Dimethylformamide (DMF) | 90-100 | 10 | Not specified | [10] |

| 4 | Potassium Phthalimide | - | Acetone | Reflux | 12 | 90 | [11] |

| 5 | Potassium Phthalimide | - | N,N-Dimethylformamide (DMF) | 60 | 2 | Not specified | [12] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a high-yield procedure.

Method 1: Synthesis using Phthalimide and Potassium Carbonate in Acetone

This method is advantageous due to the use of a less toxic solvent and a readily available base.

Materials:

-

Phthalimide

-

1,4-Dibromobutane

-

Potassium Carbonate (anhydrous)

-

Acetone

-

Petroleum Ether

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Apparatus for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalimide (1.0 eq), 1,4-dibromobutane (5.0 eq), and potassium carbonate (2.0 eq).[7][9]

-

Add a sufficient volume of acetone to the flask to ensure proper mixing of the reactants.

-

Heat the reaction mixture to reflux and maintain for 2 hours with vigorous stirring.[7][9]

-

After 2 hours, cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using a petroleum ether:acetone (e.g., 40:1) eluent system to afford this compound as a white solid.[7][9]

Method 2: Synthesis using Potassium Phthalimide in DMF

This protocol utilizes the pre-formed potassium salt of phthalimide in a polar aprotic solvent.

Materials:

-

Potassium Phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF, dry)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) and 1,4-dibromobutane (1.2 eq) in dry N,N-dimethylformamide.[9]

-

Stir the reaction mixture at room temperature for 26 hours.[9]

-

After the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 100 mL).[9]

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

The crude product can be purified by recrystallization from a dichloromethane/distilled water mixture to yield a white solid.[9]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1,4-dibromobutane is a well-established and efficient process. By selecting the appropriate reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, along with the comparative data, provide a solid foundation for drug development professionals and scientists to successfully synthesize this key chemical intermediate for their research endeavors. Careful execution of the experimental procedure and purification steps is crucial for obtaining a high-purity product.

References

- 1. nbinno.com [nbinno.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Gabriel_synthesis [chemeurope.com]

- 4. Gabriel Synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | 5394-18-3 [chemicalbook.com]

- 8. This compound 98 5394-18-3 [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [guidechem.com]

- 12. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound, a key intermediate in organic synthesis and pharmaceutical development. The information is presented to be a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 5394-18-3[2][3] |

| Molecular Formula | C₁₂H₁₂BrNO₂[2][3] |

| Molecular Weight | 282.13 g/mol [2] |

| Melting Point | 76-80 °C[2][4] |

| Boiling Point | 165-170 °C at 1 mm Hg[2][5][6] |

| Density | ~1.527 g/cm³ (rough estimate)[2][5][6] |

| Appearance | White to light brown powder[1][2][4] |

| Solubility | Insoluble in water; Soluble in ethanol; Slightly soluble in chloroform (B151607) and methanol.[1][2][4] |

| InChI Key | UXFWTIGUWHJKDD-UHFFFAOYSA-N[2] |

| SMILES | O=C1N(CCCCBr)C(C2=CC=CC=C21)=O[7] |

Chemical Structure

This compound possesses a distinct structure characterized by two main functional components:

-

A phthalimide (B116566) group: This consists of an aromatic benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups attached to a nitrogen atom. The electron-withdrawing nature of the carbonyl groups makes the nitrogen's lone pair less nucleophilic and the N-H proton in the parent phthalimide acidic.[8]

-

A 4-bromobutyl chain: This is a four-carbon alkyl chain attached to the nitrogen of the phthalimide group, with a bromine atom at the terminal position. This alkyl bromide moiety is susceptible to nucleophilic substitution reactions.

The molecule is heterobifunctional, containing both the protected amine functionality of the phthalimide and the reactive bromo group.[7]

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of phthalimide or its potassium salt with 1,4-dibromobutane (B41627). Below is a detailed experimental protocol derived from published synthesis procedures.[6][9]

Method 1: From Phthalimide and 1,4-Dibromobutane

-

Reactants and Reagents:

-

Phthalimide (1 mmol)

-

1,4-Dibromobutane (5 mmol)

-

Potassium carbonate (2 mmol)

-

Acetone (B3395972) (3 mL)

-

Eluent for chromatography: Petroleum ether: Acetone (40:1)

-

-

Procedure:

-

To a reaction vessel, add phthalimide (148 mg, 1 mmol), 1,4-dibromobutane (1.080 g, 5 mmol), and potassium carbonate (276 mg, 2 mmol).[6][9]

-

After the reaction is complete, allow the mixture to cool to room temperature.[6][9]

-

Purify the reaction mixture using column chromatography with a petroleum ether: acetone (40:1) eluent to yield this compound as a white solid.[6][9] This procedure has a reported yield of 92%.[9]

-

Method 2: From Potassium Phthalimide and 1,4-Dibromobutane

-

Reactants and Reagents:

-

Potassium phthalimide (0.15 mol)

-

1,4-Dibromobutane (0.45 mol)

-

Acetone (150 mL)

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve 97.2 g (0.45 mol) of 1,4-dibromobutane in 150 mL of acetone.[10]

-

In batches, add 27.7 g (0.15 mol) of potassium phthalimide to the solution under stirring.[10]

-

Continue the reaction under stirring for 12 hours.[10]

-

After completion, cool the mixture and filter to remove the potassium bromide precipitate.[10]

-

Remove the acetone by vacuum distillation.[10]

-

Use steam distillation to remove excess 1,4-dibromobutane.[10] The final product is obtained with a reported yield of 90%.[10]

-

Visualizations

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily used as a precursor for the introduction of a protected primary amine.[11] Its most notable application is in the Gabriel synthesis of primary amines.[8][11]

Gabriel Synthesis Pathway

The Gabriel synthesis is a robust method to form primary amines while avoiding the over-alkylation that can occur with direct alkylation of ammonia (B1221849) or other amines.[8] this compound serves as an excellent substrate for this reaction. The phthalimide group acts as a protecting group for the amine. The reaction proceeds via nucleophilic substitution, where a nucleophile displaces the bromide ion. Subsequently, the phthalimide group is removed, typically by treatment with hydrazine (B178648) (NH₂NH₂), to liberate the desired primary amine.[8]

References

- 1. chembk.com [chembk.com]

- 2. N-(4-溴丁基)邻苯二甲酰亚胺 | 5394-18-3 [m.chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5394-18-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 5394-18-3 [chemicalbook.com]

- 7. N-(4-溴丁基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

N-(4-Bromobutyl)phthalimide (CAS: 5394-18-3): A Technical Guide for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromobutyl)phthalimide, a versatile bifunctional reagent crucial in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, with a focus on its role as a precursor for primary amines and as a component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1][2] Its bifunctional nature, possessing a stable phthalimide (B116566) group and a reactive primary alkyl bromide, makes it a valuable intermediate in a variety of chemical transformations.[3]

| Property | Value | Citations |

| CAS Number | 5394-18-3 | [4][5] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [4] |

| Molecular Weight | 282.13 g/mol | [4] |

| Melting Point | 76-80 °C | [6] |

| Boiling Point | 165-170 °C at 1 mmHg | |

| Appearance | White to light brown powder | [1][2] |

| Solubility | Soluble in ethanol (B145695) and chloroform; insoluble in water. | [1] |

| Density | ~1.527 g/cm³ (estimate) | |

| Purity | Typically ≥98% | [3][6] |

| Storage | Store in a cool, dry place under an inert atmosphere at room temperature. | |

| Hazard Codes | Xi (Irritant) | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects) | [7] |

| Precautionary Statements | P201, P202, P264, P280, P302+P352, P305+P351+P338, P308+P313, P405, P501 | [7] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the alkylation of phthalimide or its potassium salt with 1,4-dibromobutane (B41627). The choice of base and solvent significantly influences reaction conditions and yield.

Protocol 1: Synthesis from Potassium Phthalimide in DMF

This method involves the reaction of pre-formed potassium phthalimide with an excess of 1,4-dibromobutane in a polar aprotic solvent.

Reagents:

-

Potassium phthalimide

-

1,4-dibromobutane

-

N,N-Dimethylformamide (DMF), dry

Procedure:

-

A mixture of potassium phthalimide (10.8 mmol) and 1,4-dibromobutane (50 mmol) in dry dimethylformamide (10 ml) is prepared in a round-bottom flask equipped with a condenser and magnetic stirrer.[6]

-

The reaction mixture is stirred and heated in a water bath at 90-100 °C for 10 hours.[6]

-

After cooling, the precipitated potassium bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the DMF.

-

Excess 1,4-dibromobutane is removed by distillation.

-

The resulting residue is purified by silica (B1680970) gel column chromatography to yield this compound.

Protocol 2: One-Pot Synthesis from Phthalimide in Acetone (B3395972)

This protocol offers a one-pot synthesis using phthalimide and a base in acetone.

Reagents:

-

Phthalimide

-

1,4-dibromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of phthalimide (1 mmol) and 1,4-dibromobutane (5 mmol) in acetone (3 mL), potassium carbonate (2 mmol) is added.[4]

-

The mixture is heated to reflux and stirred for 2 hours.[4]

-

Upon completion, the reaction is cooled to room temperature.

-

The crude product is purified by column chromatography using a petroleum ether:acetone (40:1) eluent to afford the product as a white solid (yields up to 92%).[4]

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a precursor for a 4-aminobutyl chain, a common linker in bioactive molecules.

Gabriel Synthesis of Primary Amines

A cornerstone application of this compound is in the Gabriel synthesis to produce primary amines, avoiding the over-alkylation often seen with other methods.[3] The phthalimide group serves as a protected form of an amine.[3] The subsequent deprotection, typically with hydrazine, yields the desired primary amine.

References

- 1. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 5394-18-3 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 6. N-(4-溴丁基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide

This guide provides a comprehensive overview of the chemical and physical properties of N-(4-Bromobutyl)phthalimide, along with a detailed experimental protocol for its application in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is a valuable reagent in organic synthesis, often utilized as a precursor in the Gabriel synthesis to introduce a primary aminobutyl group. Its key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 282.13 g/mol | [1][2][3] |

| CAS Number | 5394-18-3 | [1][2][4] |

| Melting Point | 76-80 °C | [1][2] |

| Appearance | White powder | [3] |

| Solubility | Soluble in ethanol, Insoluble in water | [1] |

Experimental Protocols

A common application of this compound is in the synthesis of primary amines. The following is a representative experimental protocol for the synthesis of N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide, demonstrating the utility of this compound as an alkylating agent.[4]

Objective: To synthesize N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide via alkylation of 1-phenylpiperazine (B188723) with this compound.

Materials:

-

This compound

-

1-Phenylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1 equivalent), 1-phenylpiperazine (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous acetonitrile to the flask to dissolve the reactants.

-

Reaction Conditions: Stir the mixture at reflux temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide.

Synthetic Pathway Visualization

The synthesis described above can be visualized as a straightforward nucleophilic substitution reaction.

References

N-(4-Bromobutyl)phthalimide melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Bromobutyl)phthalimide

This guide provides a comprehensive overview of the melting point and solubility of this compound, CAS 5394-18-3. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this bifunctional reagent. The document details its key physical properties and outlines standardized experimental protocols for their determination.

Core Physicochemical Properties

This compound is a white to brown crystalline solid at room temperature.[1][2] It serves as a valuable intermediate in the synthesis of various derivatives, including those used in the preparation of ketolide antibiotics and biologically important diaminoacridine derivatives.[3][4]

Data Presentation: Melting Point and Solubility

The quantitative physical properties of this compound are summarized in the table below. This data is critical for its handling, reaction setup, and purification processes.

| Property | Value | Solvents |

| Melting Point | 76-80 °C | Not Applicable |

| Solubility | Insoluble | Water[1][2][5] |

| Soluble | Ethanol[1][2][5] |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for compound identification and purity assessment. The following sections describe generalized, standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure compound, this range is typically narrow (0.5-1.0°C).[6] The presence of impurities generally causes a depression and broadening of the melting point range.[6][7]

Methodology:

-

Sample Preparation: The sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[8] If necessary, crush coarse crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[7][9]

-

Initial Measurement: Place the loaded capillary tube into a melting point apparatus. Conduct a rapid determination by heating at a high rate (e.g., 10-20°C per minute) to find an approximate melting range.[10]

-

Precise Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 2°C per minute.[6][10]

-

Data Recording: Record two temperatures: the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts completely. This range is the compound's melting point.[6]

References

- 1. This compound | 5394-18-3 [chemicalbook.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 98 5394-18-3 [sigmaaldrich.com]

- 4. This compound 98 5394-18-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

N-(4-Bromobutyl)phthalimide: A Versatile Chemical Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Bromobutyl)phthalimide is a valuable bifunctional reagent widely employed in organic synthesis as a versatile building block. Its structure incorporates a protected primary amine in the form of a phthalimide (B116566) group and a reactive alkyl bromide, making it an ideal precursor for the introduction of a four-carbon aminobutyl chain into a wide array of molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a white to off-white or pale yellow crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [2] |

| Molecular Weight | 282.13 g/mol | [2][3] |

| Melting Point | 76-80 °C | [2] |

| Appearance | White to yellow-brown solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in ethanol, insoluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-alkylation of potassium phthalimide with an excess of 1,4-dibromobutane. This reaction, a variation of the Gabriel synthesis, provides the target molecule in high yields.[4][5][6]

Synthetic Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. N-(4-溴丁基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

The Role of N-(4-Bromobutyl)phthalimide as a Versatile Alkylating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobutyl)phthalimide is a key bifunctional reagent widely employed in organic synthesis, particularly as an alkylating agent. Its structure incorporates a reactive butyl bromide moiety and a masked primary amine in the form of a phthalimide (B116566) group. This unique combination allows for the introduction of a protected four-carbon aminoalkyl chain onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound as an alkylating agent in chemical and pharmaceutical research.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol [1][2] |

| Melting Point | 76-80 °C[3][4] |

| CAS Number | 5394-18-3[1][2] |

| Appearance | White to light brown powder |

| Solubility | Soluble in chloroform, methanol; Insoluble in water |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the N-alkylation of potassium phthalimide with an excess of 1,4-dibromobutane (B41627). The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (B3395972) facilitates the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium phthalimide

-

1,4-Dibromobutane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

To a solution of potassium phthalimide (2.0 g, 10.7 mmol) in 25 mL of dry DMF, add 1,4-dibromobutane (2.8 g, 12.9 mmol).[1][2]

-

Stir the reaction mixture at room temperature for 26 hours, maintaining a pH of 10.[1][2]

-

After the reaction is complete, extract the mixture three times with 100 mL of dichloromethane.

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a dichloromethane/distilled water mixture to yield this compound as a white solid.

Role as an Alkylating Agent

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the attachment of the phthalimidobutyl group to a wide range of nucleophiles. This reaction is a cornerstone of the Gabriel synthesis for the preparation of primary amines.

The Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the synthesis of primary amines, avoiding the overalkylation often encountered with the direct alkylation of ammonia.[5] The process involves two main steps:

-

Alkylation: A nucleophile, typically the potassium salt of phthalimide, attacks an alkyl halide. In the context of using this compound, the phthalimide is already part of the reagent, and it is the bromide that is displaced by another nucleophile.

-

Deprotection: The resulting N-alkylphthalimide is then treated with hydrazine (B178648), acid, or base to release the primary amine.[5][6] Hydrazinolysis is often preferred due to its milder reaction conditions.[6]

Caption: General workflow of the Gabriel synthesis using this compound.

Alkylation of Various Nucleophiles

This compound is a versatile alkylating agent for a diverse range of nucleophiles beyond just amines. This allows for the introduction of a protected amino-butyl linker into various molecular scaffolds.

Table 2: Alkylation Reactions with this compound

| Nucleophile | Product | Typical Conditions | Yield |

| Amines (R-NH₂) | N-Alkyl-N-(4-phthalimidobutyl)amine | K₂CO₃, DMF, 80 °C | Good to Excellent |

| Phenols (Ar-OH) | 1-(4-(Aryloxy)butyl)phthalimide | K₂CO₃, Acetone, Reflux | Good |

| Thiols (R-SH) | 1-(4-(Alkylthio)butyl)phthalimide | NaH, DMF, 0 °C to RT | Good |

| Azide (N₃⁻) | 1-(4-Azidobutyl)phthalimide | NaN₃, DMF, 80 °C | High |

| Carbanions (e.g., Diethyl Malonate) | Diethyl 2-(4-phthalimidobutyl)malonate | NaOEt, EtOH, Reflux | Good to Excellent |

Applications in Multi-Step Synthesis

The ability of this compound to introduce a protected primary amine makes it an invaluable tool in the multi-step synthesis of complex bioactive molecules, including pharmaceuticals and molecular probes.

Synthesis of a Thiol-Reactive ¹⁸F-Labeling Agent

This compound derivatives are crucial intermediates in the synthesis of heterobifunctional linkers for positron emission tomography (PET) imaging agents. For example, a derivative is used to synthesize N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide, a thiol-reactive labeling agent.[7]

Caption: Workflow for the synthesis of a thiol-reactive ¹⁸F-PET labeling agent.

Experimental Protocol: Synthesis of N-[4-[(4-[¹⁸F]Fluorobenzylidene)aminooxy]butyl]maleimide

Part A: Synthesis of the Linker N-[4-(Aminooxy)butyl]maleimide

-

O-Alkylation of N-Hydroxyphthalimide: N-Hydroxyphthalimide is reacted with an excess of 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield N-(4-bromobutoxy)phthalimide.

-

N-Alkylation of Maleimide: The resulting N-(4-bromobutoxy)phthalimide is then used to alkylate maleimide in the presence of a base to form N-[4-(phthalimidooxy)butyl]maleimide.

-

Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine hydrate (B1144303) in ethanol (B145695) to yield the desired linker, N-[4-(aminooxy)butyl]maleimide, which is typically isolated as a stable salt (e.g., HCl salt).[7]

Part B: Radiolabeling

-

Preparation of 4-[¹⁸F]Fluorobenzaldehyde: This is typically prepared from a suitable precursor via nucleophilic substitution with [¹⁸F]fluoride.

-

Coupling Reaction: The synthesized linker, N-[4-(aminooxy)butyl]maleimide, is reacted with 4-[¹⁸F]fluorobenzaldehyde in a suitable buffer to form the final product, N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide, via an oxime linkage.[7] This reaction is generally rapid and proceeds with good radiochemical yield.[7]

Role in the Synthesis of PARP Inhibitors and Apixaban Analogues

This compound and its derivatives can serve as linkers in the synthesis of various pharmacologically active compounds. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a phthalimide-containing fragment can be introduced to explore structure-activity relationships.[8] Similarly, in the synthesis of analogues of the anticoagulant drug Apixaban, the butylamine (B146782) linker derived from this compound can be incorporated to connect different heterocyclic moieties.[9][10]

Caption: General strategy for using this compound as a linker in drug synthesis.

Conclusion

This compound is a highly valuable and versatile alkylating agent in modern organic synthesis. Its ability to introduce a protected four-carbon aminoalkyl chain onto a wide array of nucleophiles makes it an indispensable tool for the synthesis of primary amines via the Gabriel synthesis and for the construction of complex molecular architectures. Its applications in the synthesis of bioactive molecules, including pharmaceuticals and PET imaging agents, underscore its significance in drug discovery and development. The straightforward synthesis of this compound and its predictable reactivity contribute to its widespread use in both academic and industrial research settings.

References

- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 98 5394-18-3 [sigmaaldrich.com]

- 4. N-(4-ブロモブチル)フタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

The Gabriel Synthesis of Primary Amines Using N-(4-Bromobutyl)phthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gabriel synthesis for preparing primary amines, with a specific focus on the utility of N-(4-bromobutyl)phthalimide as a key intermediate. This document details the underlying reaction mechanisms, offers a comparative analysis of various experimental protocols, and presents detailed methodologies for the synthesis and subsequent transformation of this compound. The information is intended to equip researchers in organic synthesis and drug development with the practical knowledge required to effectively utilize this versatile building block.

Introduction to the Gabriel Synthesis

The Gabriel synthesis is a robust and widely employed method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2] The reaction proceeds via the nucleophilic substitution of an alkyl halide with potassium phthalimide (B116566), followed by the deprotection of the resulting N-alkylphthalimide to liberate the primary amine.[3][4] This two-step process ensures the formation of primary amines with high purity.[5]

This compound is a particularly useful reagent in this context, serving as a precursor to 4-aminobutanol and 1,4-diaminobutane (B46682), which are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[6][7]

Synthesis of this compound

The initial and crucial step is the synthesis of the N-alkylated phthalimide intermediate. This is typically achieved by the reaction of potassium phthalimide with an excess of 1,4-dibromobutane (B41627). The use of a dipolar aprotic solvent such as dimethylformamide (DMF) is common to accelerate the reaction.[5][6]

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the phthalimide anion on one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. The use of a large excess of 1,4-dibromobutane minimizes the formation of the diphthalimido byproduct.

Caption: Synthesis of this compound.

Experimental Protocols for this compound Synthesis

Several protocols for the synthesis of this compound have been reported, with variations in solvents, reaction times, and temperatures. A summary of these conditions is presented in Table 1.

| Protocol | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Potassium phthalimide, 1,4-dibromobutane | DMF | 90-100 | 10 | Not specified | [8] |

| 2 | Phthalimide, 1,4-dibromobutane, K₂CO₃ | Acetone (B3395972) | Reflux | 2 | 92 | [9] |

| 3 | Potassium phthalimide, 1,4-dibromobutane | DMF | 20 | 26 | 92.4 | [9] |

| 4 | Potassium phthalimide, 1,4-dibromobutane | DMF | 60 | 2 | Not specified | [10] |

Table 1: Comparison of Synthetic Protocols for this compound.

Detailed Experimental Protocol (based on Protocol 2):

-

To a solution of phthalimide (1.0 mmol) and 1,4-dibromobutane (5.0 mmol) in acetone (3 mL), add potassium carbonate (2.0 mmol).

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, purify the mixture by column chromatography using a petroleum ether:acetone (40:1) eluent to yield this compound as a white solid.[9]

Conversion of this compound to Primary Amines

The deprotection of the phthalimide group is the final step to liberate the desired primary amine. The choice of deprotection method is critical and depends on the overall sensitivity of the molecule. The most common methods are hydrazinolysis (the Ing-Manske procedure), acidic or basic hydrolysis, and reductive cleavage.[11]

Deprotection Mechanisms

The deprotection step involves the cleavage of the two amide bonds of the phthalimide.

Caption: Deprotection pathways for N-alkylphthalimides.

Comparison of Deprotection Methods

The selection of the deprotection method is crucial for achieving a high yield of the desired primary amine while preserving other functional groups. Table 2 provides a comparison of the most common deprotection methods.

| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield (%) | Key Advantages | Potential Drawbacks |

| Hydrazinolysis (Ing-Manske) | Hydrazine (B178648) hydrate (B1144303) | Ethanol (B145695) or THF | Room Temp. to Reflux | 1-24 h | Generally High | Mild and neutral conditions. | Hydrazine is toxic; potential for side reactions.[11][12] |

| Basic Hydrolysis | NaOH or KOH | Water/Alcohol | Reflux (100°C) | 10 h | ~91 | Effective for robust substrates. | Harsh conditions, may cleave other functional groups.[13][14] |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Water | High Temp. | Slow | Low to Moderate | Harsh conditions, often slow and low yielding.[2][11] | |

| Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/Water | Room Temp. then 50-80°C | ~24-26 h | ~97 | Exceptionally mild, good for sensitive substrates. | Longer reaction times.[11][15] |

Table 2: Comparison of Phthalimide Deprotection Methods.

Detailed Experimental Protocols for Deprotection

Protocol 1: Hydrazinolysis (Ing-Manske Procedure) to yield 4-aminobutanol

This protocol is adapted for the synthesis of 4-aminobutanol, assuming the bromo- group has been previously hydrolyzed to a hydroxyl group to form N-(4-hydroxybutyl)phthalimide.

-

Dissolve the N-(4-hydroxybutyl)phthalimide (1.0 equiv) in ethanol (10-20 mL per gram of starting material).

-

Add hydrazine hydrate (1.2-1.5 equiv).[11]

-

Reflux the mixture with stirring for 4-24 hours, monitoring the reaction by TLC.[16][17]

-

Cool the reaction mixture to room temperature, which should cause the phthalhydrazide byproduct to precipitate.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-aminobutanol. Further purification can be achieved by distillation or chromatography.

Protocol 2: Basic Hydrolysis to yield 4-aminobutanol

This protocol is for the hydrolysis of N-(4-hydroxybutyl)phthalimide.

-

In a three-necked flask, combine N-(4-hydroxybutyl)phthalimide (e.g., 43.84 g) with water (200 mL) and solid sodium hydroxide (B78521) (16 g).[13]

-

Heat the mixture to reflux at 100°C and stir for 10 hours.[13]

-

Cool the reaction mixture to room temperature and adjust the pH to 10 with 6 M HCl.[13]

-

Extract the aqueous layer twice with chloroform (B151607) (100 mL each).

-

Wash the combined organic layers with a saturated sodium chloride solution (50 mL).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting 4-aminobutanol by distillation under reduced pressure to obtain a product with high purity (99.5%) and a yield of 90.8%.[13]

Synthesis of 1,4-Diaminobutane (Putrescine)

This compound can also serve as a precursor for the synthesis of 1,4-diaminobutane. This requires a two-step Gabriel synthesis, where the second amino group is introduced by reacting the bromo-intermediate with a nitrogen nucleophile, followed by deprotection. A more direct route involves the reaction of 1,4-dibromobutane with two equivalents of potassium phthalimide to form the diphthalimido derivative, which is then deprotected.

Caption: Synthesis of 1,4-Diaminobutane via a Diphthalimido Intermediate.

Experimental Protocol for 1,4-Diaminobutane Synthesis:

-

React 1,4-dibromobutane with two equivalents of potassium phthalimide to afford the diphthalimido derivative (yield: 88%).[17]

-

Reflux a solution of the diphthalimido intermediate in absolute ethanol with an excess of hydrazine hydrate to produce 1,4-diaminobutane (yield: 47%).[17]

Applications in Drug Development and Research

The primary amines synthesized from this compound are valuable building blocks in medicinal chemistry.

-

4-Amino-1-butanol is a key intermediate for various bioactive molecules and drugs.[6][18] It is also a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[19] Its bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical modifications.[18] It has applications in the synthesis of plant growth regulators, herbicides, and insecticides.[6]

-

1,4-Diaminobutane (Putrescine) and its derivatives are important in various biological processes and are used in the synthesis of more complex molecules, including some antiplasmodial agents.[20]

Conclusion

The Gabriel synthesis utilizing this compound offers a reliable and versatile route for the preparation of primary amines, effectively circumventing the issue of overalkylation. The choice of the deprotection method—hydrazinolysis, hydrolysis, or reductive cleavage—should be carefully considered based on the stability of the substrate and the desired reaction conditions. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific research and development needs.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. resolve.cambridge.org [resolve.cambridge.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. nbinno.com [nbinno.com]

- 19. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 20. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00091A [pubs.rsc.org]

The Phthalimide Protecting Group: A Technical Guide Focused on N-(4-Bromobutyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the various methods for protecting primary amines, the phthalimide (B116566) group stands out for its robustness and reliability. This technical guide provides an in-depth exploration of the phthalimide protecting group, with a specific focus on N-(4-Bromobutyl)phthalimide, a versatile building block in synthetic and medicinal chemistry.

The Phthalimide Group: A Stalwart Protector of Primary Amines

The phthalimide group is widely employed for the protection of primary amines due to its exceptional stability across a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. This stability stems from the delocalization of the nitrogen lone pair across two adjacent carbonyl groups, which significantly reduces its nucleophilicity and basicity.

One of the primary advantages of the Gabriel synthesis, which utilizes phthalimide, is the prevention of over-alkylation, a common issue when reacting primary amines with alkyl halides.[1] Once the phthalimide nitrogen is alkylated, it is no longer nucleophilic enough to react with additional alkyl halides, ensuring the clean formation of the desired mono-alkylated product.[2]

However, the very stability of the phthalimide group necessitates specific and sometimes harsh conditions for its removal. Traditional deprotection methods include hydrazinolysis (the Ing-Manske procedure) and acidic or basic hydrolysis.[3] These methods, while effective, can be incompatible with sensitive functional groups elsewhere in the molecule. More recently, milder reductive deprotection methods have been developed to address these limitations.[4]

This compound: A Key Synthetic Intermediate

This compound (C₁₂H₁₂BrNO₂) is a bifunctional reagent that serves as a valuable precursor in organic synthesis.[5] It incorporates a protected primary amine in the form of the phthalimide group and a reactive primary alkyl bromide, making it an ideal building block for introducing a protected four-carbon amino-alkyl chain into a target molecule.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in a research setting.

| Property | Value | Reference(s) |

| CAS Number | 5394-18-3 | [6] |

| Molecular Weight | 282.13 g/mol | [7] |

| Appearance | White to light brown powder | [5] |

| Melting Point | 76-80 °C | [7] |

| Solubility | Soluble in chloroform (B151607) and methanol, insoluble in water. | [8] |

| Purity | ≥98% | [5] |

Spectroscopic Data:

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.85 (m, 2H), 7.72 (m, 2H), 3.72 (t, 2H), 3.42 (t, 2H), 2.00 (m, 2H), 1.85 (m, 2H) | [2][9] |

| ¹³C NMR (CDCl₃) | δ 168.4, 134.0, 132.1, 123.2, 40.2, 33.1, 29.8, 27.9 | [10] |

| FT-IR (KBr, cm⁻¹) | ~2940 (C-H str), ~1770 & 1710 (C=O str, imide), ~1400 (C-N str), ~720 (aromatic C-H bend) | [1][6] |

| Mass Spectrum (GC-MS) | m/z 281/283 (M⁺, Br isotopes), 160, 147, 130, 104, 76 | [6] |

Synthesis and Deprotection: Experimental Protocols

Synthesis of this compound (Gabriel Synthesis)

The most common method for synthesizing this compound is a variation of the Gabriel synthesis, where potassium phthalimide is reacted with an excess of 1,4-dibromobutane.

Experimental Protocol:

-

Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone. Add one equivalent of potassium carbonate or potassium hydroxide (B78521) and stir at room temperature. The formation of the potassium salt is typically rapid.

-

Alkylation: To the suspension of potassium phthalimide, add an excess (typically 3-5 equivalents) of 1,4-dibromobutane.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~60-80°C for acetone) and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/water or ethanol) or by column chromatography on silica (B1680970) gel using a petroleum ether/acetone gradient to yield this compound as a white solid.[11] Yields are typically high, often exceeding 90%.[6][11]

Caption: Synthesis of this compound.

Deprotection of the Phthalimide Group

The removal of the phthalimide group to liberate the primary amine is a critical step. The choice of method depends on the stability of the substrate to the reaction conditions.

This is the most common method for cleaving the phthalimide group.

Experimental Protocol:

-

Reaction: Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (B145695) or methanol. Add hydrazine (B178648) hydrate (B1144303) (1.2-1.5 equiv) and heat the mixture to reflux.[11] The reaction is typically complete within 1-3 hours.

-

Work-up: A white precipitate of phthalhydrazide (B32825) will form. Cool the mixture and acidify with aqueous HCl to ensure complete precipitation.

-

Isolation: Filter off the phthalhydrazide precipitate. The desired primary amine will be in the filtrate as its hydrochloride salt.

-

Purification: Concentrate the filtrate and make the residue basic with an aqueous NaOH solution. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.[11]

Caption: Hydrazinolysis deprotection of an N-alkylphthalimide.

This method is exceptionally mild and useful for substrates that are sensitive to hydrazinolysis.[3]

Experimental Protocol:

-

Reduction: Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (e.g., 6:1 ratio). Add sodium borohydride (B1222165) (4.0-5.0 equiv) portion-wise at room temperature and stir for 12-24 hours.[11][12]

-

Cyclization and Amine Release: Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate. Heat the mixture to 50-80°C for 1-2 hours.[11][12]

-

Work-up: Cool the reaction mixture and remove the 2-propanol under reduced pressure. Dilute with water and wash with an organic solvent (e.g., dichloromethane) to remove the phthalide (B148349) byproduct.

-

Isolation: Make the aqueous layer basic (pH > 10) and extract the primary amine with an organic solvent. Dry the combined organic extracts and concentrate to afford the purified primary amine.[11]

Caption: Workflow for the reductive deprotection of N-alkylphthalimides.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its ability to introduce a protected primary amine at the end of a four-carbon linker is highly valuable in constructing molecules with desired pharmacokinetic and pharmacodynamic properties.

A notable example is in the synthesis of precursors to drugs like Apremilast (B1683926), an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[13] While various synthetic routes to Apremilast exist, many rely on the installation of a side chain that can be derived from a molecule like this compound. The phthalimide group allows for the manipulation of other parts of the molecule before the final deprotection to reveal the required primary amine.

Conclusion

The phthalimide group, and by extension this compound, remains a highly relevant and powerful tool in the arsenal (B13267) of the synthetic chemist. Its robustness and the reliability of the Gabriel synthesis make it a preferred choice for the introduction of primary amino groups. While deprotection can be challenging, the development of milder methods has expanded its applicability to more complex and sensitive molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, deprotection, and handling of this compound is essential for the efficient and successful synthesis of novel chemical entities.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. TWI733294B - Methods for preparation of apremilast - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound 98 5394-18-3 [sigmaaldrich.com]

- 8. Phthalimides [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. medkoo.com [medkoo.com]

A Comprehensive Technical Guide to N-(4-Bromobutyl)phthalimide

For researchers, scientists, and professionals in drug development, N-(4-bromobutyl)phthalimide is a crucial chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, and synthesis, adhering to the highest standards of technical documentation for a scientific audience.

Chemical Identity: IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 2-(4-bromobutyl)isoindole-1,3-dione [1][2]. It is also widely known by several synonyms, which are frequently encountered in literature and chemical databases.

A comprehensive list of its identifiers includes:

-

This compound[1]

-

1-Phthalimido-4-bromobutane

-

2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione[1]

-

4-Bromobutylphthalimide

-

NSC 575[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [1][4] |

| Molecular Weight | 282.13 g/mol | [1] |

| CAS Number | 5394-18-3 | [1][4] |

| EC Number | 226-401-2 | |

| Melting Point | 76-80 °C (lit.) | [5] |

| Appearance | White to yellow-brown solid/White crystalline powder | [6][7][8] |

| Purity | ≥97% to 98% | [3][5] |

| InChI | 1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | [1][5] |

| InChIKey | UXFWTIGUWHJKDD-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | [1][5] |

Synthesis and Experimental Protocols

This compound is a valuable building block in organic synthesis, often utilized as a precursor for introducing a four-carbon amine-containing chain via the Gabriel synthesis.[8] Several synthetic routes have been reported, with variations in reagents, solvents, and reaction conditions.

Method 1: Synthesis from Phthalimide (B116566) and 1,4-Dibromobutane (B41627)

This protocol involves the direct reaction of phthalimide with an excess of 1,4-dibromobutane.

-

Procedure:

-

Phthalimide (148 mg, 1 mmol), 1,4-dibromobutane (1.080 g, 5 mmol), and potassium carbonate (276 mg, 2 mmol) are added to acetone (B3395972) (3 mL).[6]

-

The reaction mixture is refluxed for 2 hours.[6]

-

After completion, the mixture is cooled to room temperature.[6]

-

The product is purified by column chromatography using a petroleum ether:acetone (40:1) eluent to yield this compound as a white solid (260 mg, 92% yield).[6]

-

Method 2: Synthesis from Potassium Phthalimide and 1,4-Dibromobutane

This widely used method utilizes the potassium salt of phthalimide, which enhances the nucleophilicity of the imide nitrogen.

-

Procedure A (Stirring at Room Temperature):

-

Potassium phthalimide (2.0 g, 10.7 mmol) and 1,4-dibromobutane (2.8 g, 12.9 mmol) are dissolved in 25 mL of dry N,N-dimethylformamide (DMF).[6]

-

The mixture is stirred at room temperature for 26 hours, maintaining a pH of 10.[6]

-

The product is extracted three times with dichloromethane (B109758) (100 mL each).[6]

-

The combined organic layers are washed with distilled water, dried over anhydrous magnesium sulfate, and concentrated.[6]

-

Recrystallization from dichloromethane/distilled water, followed by filtration and drying, yields a white solid with a 92.4% yield.[6]

-

-

Procedure B (Heating):

-

A mixture of potassium phthalimide (2 g, 10.8 mmol), 1,4-dibromobutane (10.8 g, 50 mmol), and 10 mL of dry DMF is stirred at a bath temperature of 90-100 °C for 10 hours.[9]

-

Precipitated crystals are removed by filtration.[9]

-

The filtrate is concentrated under reduced pressure.[9]

-

Excess 1,4-dibromobutane is removed by distillation.[9]

-

The residue is purified by silica (B1680970) gel column chromatography.[9]

-

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from potassium phthalimide and 1,4-dibromobutane, as detailed in the experimental protocols.

Caption: Synthesis workflow of this compound.

References

- 1. This compound | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 4. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]

- 5. This compound 98 5394-18-3 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. N-(4-溴丁基)邻苯二甲酰亚胺 | 5394-18-3 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Protocol for N-alkylation using N-(4-Bromobutyl)phthalimide

Application Note ID: AN-5394183 Version: 1.0 For Research Use Only.

Introduction

N-(4-Bromobutyl)phthalimide is a heterobifunctional reagent widely used in organic synthesis and medicinal chemistry. It serves as a versatile building block for introducing a four-carbon linker that terminates in a primary amine, which is initially protected by a phthalimide (B116566) group. This functionality is central to the Gabriel synthesis of primary amines, a robust method that avoids the over-alkylation often encountered with the direct alkylation of ammonia.[1][2] The reagent allows for the covalent attachment of a protected amino group to a variety of nucleophilic substrates, including amines, phenols, and thiols, via an SN2 reaction. Subsequent deprotection, typically through hydrazinolysis, efficiently liberates the terminal primary amine.[3][4][5] This two-step process is fundamental in the synthesis of diverse molecules, from biologically important diaminoacridine derivatives to functionalized linkers for bioconjugation.[6]

Principle of the Reaction

The utility of this compound lies in a sequential two-stage protocol: N-alkylation followed by deprotection.

-

N-Alkylation: A nucleophilic substrate (Nu-H), such as an amine, alcohol, or thiol, is deprotonated by a suitable base to generate a more potent nucleophile (Nu⁻). This anion then attacks the electrophilic primary carbon of the butyl chain of this compound, displacing the bromide leaving group in a classic SN2 reaction. This step forms a stable N-alkylphthalimide intermediate.

-

Phthalimide Deprotection: The phthalimide group, which serves as a robust protecting group for the primary amine, is cleaved to release the desired product. The most common and effective method is the Ing-Manske procedure, which involves heating the intermediate with hydrazine (B178648) (N₂H₄).[4][7] Hydrazine attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and liberating the free primary amine.[4][8]

This overall workflow provides a reliable route to primary amines with a defined four-carbon spacer.

Experimental Protocols

3.1. General Protocol for N-Alkylation of a Nucleophile

This protocol describes a general method for the alkylation of a nucleophilic substrate using this compound under conventional heating.

Materials:

-

This compound (CAS: 5394-18-3)

-

Nucleophilic substrate (e.g., a phenol, amine, or thiol)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Add anhydrous acetonitrile or DMF (approx. 10-20 mL per mmol of substrate).

-

Stir the suspension for 10-15 minutes at room temperature.

-

Add this compound (1.1-1.5 eq.) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (for MeCN, ~82°C) or to 80-100°C (for DMF).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from several hours to overnight depending on the substrate's reactivity.[9]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-alkylated phthalimide intermediate.

3.2. Protocol for Phthalimide Deprotection via Hydrazinolysis

This protocol details the cleavage of the phthalimide group to yield the final primary amine.[3]

Materials:

-

N-alkylated phthalimide intermediate (from step 3.1)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or aqueous hydrazine

-

Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or stir at room temperature

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the N-alkylated phthalimide intermediate (1.0 eq.) in THF or ethanol in a round-bottom flask (e.g., 30 mL of THF per 1 g of substrate).[10]

-

Slowly add hydrazine hydrate (typically 10-40 eq.) to the solution at room temperature.[10]

-

Stir the reaction mixture. Depending on the substrate, the reaction can be performed at room temperature for 4-16 hours or heated to reflux for 1-4 hours to expedite the process.[10][11][12]

-

Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.

-

Cool the reaction mixture to room temperature.

-

Work-up A (Acidification): Add concentrated HCl to the mixture to protonate the amine and fully precipitate the phthalhydrazide. Filter off the precipitate and wash with cold ethanol. Make the filtrate basic (pH > 10) with an aqueous NaOH solution and extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).[3]

-

Work-up B (Direct Extraction): Evaporate the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to remove byproducts. The desired amine may require pH adjustment of the aqueous layer for efficient extraction.[10]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.

-

Further purification can be achieved by distillation or chromatography if necessary.

Data Presentation: Reaction Conditions

The selection of reaction parameters is critical for successful N-alkylation. The tables below summarize various reported conditions.

Table 1: N-Alkylation Reaction Conditions

| Substrate Type | Base | Solvent | Temperature | Time | Yield | Ref |

|---|---|---|---|---|---|---|

| Dihomooxacalix[13]arene (Phenol) | K₂CO₃ | Acetonitrile | Reflux | 7 days | Moderate | [14] |

| Dihomooxacalix[13]arene (Phenol) | K₂CO₃ | Acetonitrile | 110°C (MW) | 42 min | High | [14] |

| Isatin (Amide) | K₂CO₃ / Cs₂CO₃ | DMF (drops) | MW | ~5 min | High | [15][16] |

| Phthalimide | K₂CO₃ | Acetone | Reflux | 2 h | 92% | [9] |

| Potassium Phthalimide | - | DMF | 20°C | 26 h | 92.4% |[9] |

Table 2: Phthalimide Deprotection Conditions

| Solvent | Reagent (eq.) | Temperature | Time | Yield | Ref |

|---|---|---|---|---|---|

| THF | Aqueous Hydrazine (40 eq.) | Room Temp. | 4 h | 70-85% | [10] |

| Ethanol | Hydrazine Hydrate (6 eq.) | Reflux | - | 75% | [11] |

| Methanol | Hydrazine Hydrate | Room Temp. | 1-2 h | - |[12] |

Workflow and Logic Diagrams

The overall synthetic pathway involving N-alkylation and subsequent deprotection can be visualized as a two-step process.

Caption: General workflow for the synthesis of primary amines.

Safety and Handling

This compound is a combustible solid. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.

-

Reagents: Hydrazine is toxic and corrosive; handle with extreme care in a fume hood. Anhydrous solvents are flammable. Ensure all reactions are performed away from ignition sources.

-

Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. This compound, 98% 5394-18-3 India [ottokemi.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Khan Academy [khanacademy.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. uv.es [uv.es]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Primary Amines: A Case Study Using N-(4-Bromobutyl)phthalimide and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of primary amines, a critical functional group in numerous pharmaceutical compounds. The focus is on the Gabriel synthesis, a robust and widely used method that avoids the overalkylation often encountered in other amination reactions. Specifically, this guide details the two-step synthesis of 4-aminobutanol, a valuable building block, from N-(4-bromobutyl)phthalimide. The protocol leverages the Ing-Manske procedure, which employs hydrazine (B178648) for the mild cleavage of the phthalimide (B116566) protecting group. This document includes detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction workflow and mechanism to aid in research and development.

Introduction

Primary amines are fundamental components of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The Gabriel synthesis, developed by Siegmund Gabriel, is a cornerstone of primary amine synthesis that relies on the use of phthalimide as an ammonia (B1221849) surrogate.[1] This method effectively prevents the formation of secondary and tertiary amine byproducts, a common challenge with direct alkylation of ammonia.[1]

The synthesis proceeds in two key steps:

-

N-Alkylation of Potassium Phthalimide: A phthalimide salt is reacted with a primary alkyl halide to form an N-alkylphthalimide.

-

Deprotection: The phthalimide group is removed to release the desired primary amine.

While early methods for deprotection involved harsh acidic or basic hydrolysis, the Ing-Manske procedure offers a milder alternative using hydrazine.[2] This method involves the reaction of the N-alkylphthalimide with hydrazine, typically in an alcoholic solvent, to yield the primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration.[1]

This application note provides a detailed protocol for the synthesis of 4-aminobutanol, a bifunctional molecule with applications in the development of various therapeutic agents, using this compound as the starting material and hydrazine for the deprotection step.

Reaction Scheme and Mechanism

The overall reaction scheme for the synthesis of 4-aminobutanol from this compound is as follows:

Step 1: Synthesis of this compound

Potassium phthalimide reacts with 1,4-dibromobutane (B41627) in an SN2 reaction to yield this compound.

Step 2: Synthesis of 4-Aminobutanol via Hydrazinolysis (Ing-Manske Procedure)